molecular formula C11H8BrNO3 B1334479 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 67643-46-3

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B1334479
CAS No.: 67643-46-3
M. Wt: 282.09 g/mol
InChI Key: QQAKWUOQYYHCSK-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C11H8BrNO3. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine, hydroxyl, and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves the bromination of 4-hydroxy-8-methylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with biological pathways, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolones

Comparison: 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is unique due to the presence of the bromine atom at the 6-position and the methyl group at the 8-position. These structural features can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. The presence of the hydroxyl and carboxylic acid groups also contributes to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAKWUOQYYHCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398092
Record name 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67643-46-3
Record name 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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